tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an amino acid or its derivative reacts with an aldehyde.
Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Amination: Introduction of the amino group can be done through nucleophilic substitution or reductive amination.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might reduce the isoquinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides for alkylation or acyl chlorides for acylation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Isoquinoline derivatives are known for their activity in the central nervous system, and this compound could be investigated for similar effects.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes or receptors in the body, modulating their activity. The methoxy and amino groups might enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group, which might affect its solubility and reactivity.
tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methoxy group, potentially altering its pharmacological profile.
Uniqueness
The presence of both the tert-butyl and methoxy groups in tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate makes it unique, potentially offering a distinct combination of solubility, reactivity, and biological activity.
Biological Activity
Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 935534-31-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and findings from diverse sources.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- Density : 1.155 g/cm³ (predicted)
- Boiling Point : 423.4 ± 45.0 °C (predicted)
- pKa : 4.75 ± 0.20 (predicted)
These properties suggest that the compound has a stable structure conducive to various biological interactions.
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit notable antimicrobial activities. This compound has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The amine moiety in the structure enhances cellular uptake and binding to DNA, which is critical for antimicrobial action .
Anti-Cancer Activity
Isoquinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the inhibition of thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Isoquinoline derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neuroinflammation could be a key factor in its neuroprotective effects .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of various isoquinoline derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Proliferation Inhibition : In vitro studies using human cancer cell lines showed that this compound reduced cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through caspase activation and mitochondrial dysfunction .
- Neuroprotective Study : Research involving animal models of neurodegeneration found that administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting potential for therapeutic use in neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 7-amino-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANHXPGGUAFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701745 | |
Record name | tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-31-9 | |
Record name | tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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